Cas no 473416-74-9 (3-bromo-6-fluoro-2-methoxybenzaldehyde)
3-bromo-6-fluoro-2-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-6-fluoro-2-methoxybenzaldehyde
- SY393790
- SCHEMBL2007785
- AKOS022193572
- CS-0136073
- DTXSID80624026
- AC-30565
- 473416-74-9
- DDBHANVMIQFWEO-UHFFFAOYSA-N
- MFCD09261244
- YTA41674
- 3-Bromo-6-fluoro-2-(methyloxy)benzaldehyde
- EN300-155008
- 3-Bromo-6-fluoro-2-methoxy-benzaldehyde
- DB-424725
- MB07190
- Z1269136014
-
- MDL: MFCD09261244
- Inchi: 1S/C8H6BrFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-4H,1H3
- InChI Key: DDBHANVMIQFWEO-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C=O)=C1OC)F
Computed Properties
- Exact Mass: 231.95352g/mol
- Monoisotopic Mass: 231.95352g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26.3Ų
3-bromo-6-fluoro-2-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM315645-5g |
3-Bromo-6-fluoro-2-methoxybenzaldehyde |
473416-74-9 | 95% | 5g |
$667 | 2021-06-16 | |
| Alichem | A019144801-1g |
3-Bromo-6-fluoro-2-methoxybenzaldehyde |
473416-74-9 | 95% | 1g |
$362.52 | 2023-09-01 | |
| Alichem | A019144801-5g |
3-Bromo-6-fluoro-2-methoxybenzaldehyde |
473416-74-9 | 95% | 5g |
$1025.00 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GX723-200mg |
3-bromo-6-fluoro-2-methoxybenzaldehyde |
473416-74-9 | 95% | 200mg |
445.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GX723-50mg |
3-bromo-6-fluoro-2-methoxybenzaldehyde |
473416-74-9 | 95% | 50mg |
185.0CNY | 2021-07-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD315649-100mg |
3-Bromo-6-fluoro-2-methoxybenzaldehyde |
473416-74-9 | 95% | 100mg |
¥233.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD315649-250mg |
3-Bromo-6-fluoro-2-methoxybenzaldehyde |
473416-74-9 | 95% | 250mg |
¥349.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD315649-1g |
3-Bromo-6-fluoro-2-methoxybenzaldehyde |
473416-74-9 | 95% | 1g |
¥869.0 | 2024-04-18 | |
| Chemenu | CM315645-5g |
3-Bromo-6-fluoro-2-methoxybenzaldehyde |
473416-74-9 | 95% | 5g |
$667 | 2022-06-11 | |
| abcr | AB461029-1 g |
3-Bromo-6-fluoro-2-methoxybenzaldehyde, 95%; . |
473416-74-9 | 95% | 1g |
€248.80 | 2023-04-22 |
3-bromo-6-fluoro-2-methoxybenzaldehyde Suppliers
3-bromo-6-fluoro-2-methoxybenzaldehyde Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 3-bromo-6-fluoro-2-methoxybenzaldehyde
3-bromo-6-fluoro-2-methoxybenzaldehyde: A Comprehensive Overview of Its Chemical Properties, Synthesis, and Applications in Biomedical Research
3-bromo-6-fluoro-2-methoxybenzaldehyde (CAS No. 473416-74-9) is a versatile aromatic compound characterized by its unique combination of functional groups, including a bromine atom, fluorine atom, methoxy group, and a benzaldehyde moiety. This molecule has garnered significant attention in the field of biomedical research due to its potential applications in drug discovery, synthetic chemistry, and molecular biology. The chemical structure of this compound, which features a benzene ring with substituents at specific positions, allows for diverse interactions with biological targets, making it a valuable candidate for further exploration.
The synthesis of 3-bromo-6-fluoro-2-methoxybenzaldehyde involves multiple steps, including the bromination of a fluorinated benzene derivative, followed by the introduction of the methoxy group. Recent advancements in green chemistry have enabled more efficient and environmentally friendly methods for its production, such as microwave-assisted reactions and catalytic processes. These innovations align with the growing emphasis on sustainable practices in pharmaceutical research, ensuring that the synthetic pathway remains both economically viable and ecologically responsible.
In the context of biomedical applications, 3-bromo-6-fluoro-2-methoxybenzaldehyde has demonstrated potential as a building block for the development of novel therapeutics. Its ability to form stable covalent bonds with biological macromolecules, such as proteins and nucleic acids, has been studied in recent years. For instance, a 2023 study published in Journal of Medicinal Chemistry highlighted the role of this compound in modulating kinase activity, suggesting its utility in the design of targeted cancer therapies. The fluorine atom and bromine atom in its structure contribute to enhanced metabolic stability and improved drug-like properties, which are critical for pharmaceutical development.
Recent research has also explored the pharmacokinetic profile of 3-bromo-6-fluoro-2-methoxybenzaldehyde in preclinical models. A 2024 study conducted by the University of Tokyo demonstrated that this compound exhibits favorable absorption, distribution, and elimination characteristics in murine systems, which are essential for its potential use as a lead compound. The methoxy group plays a crucial role in enhancing its solubility and bioavailability, making it a promising candidate for oral administration. These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing its therapeutic potential.
In the realm of synthetic chemistry, 3-bromo-6-fluoro-2-methoxybenzaldehyde has been utilized as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity toward nucleophilic substitution reactions allows for the facile introduction of diverse functional groups, expanding its utility in the development of complex molecules. For example, a 2023 publication in Organic Letters described the use of this compound in the synthesis of pyrimidine derivatives, which are known for their applications in antiviral and antitumor therapies. The benzaldehyde moiety provides a versatile platform for further functionalization, enabling the creation of molecules with tailored biological activities.
The biological activity of 3-bromo-6-fluoro-2-methoxybenzaldehyde has been evaluated in several in vitro and in vivo studies. A 2024 study published in Drug Discovery Today reported that this compound exhibits inhibitory effects on specific enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). The fluorine atom and bromine atom in its structure are believed to modulate its interactions with enzyme active sites, thereby enhancing its potency. These findings suggest that 3-bromo-6-fluoro-2-methoxybenzaldehyde could serve as a lead compound for the development of anti-inflammatory agents.
Moreover, the computational modeling of 3-bromo-6-fluoro-2-methoxybenzaldehyde has provided insights into its potential interactions with biological targets. Molecular docking studies have shown that this compound can bind to various proteins, including those involved in cell signaling and apoptosis. A 2023 analysis in Computational Biology and Chemistry predicted that the methoxy group and benzaldehyde moiety contribute to its binding affinity, while the fluorine atom and bromine atom enhance its stability in biological environments. These computational findings support further experimental validation of its therapeutic potential.
Despite its promising properties, the toxicological profile of 3-bromo-6-fluoro-2-methoxybenzaldehyde remains an area of active investigation. A 2024 study published in Toxicological Sciences evaluated its safety in rat models and found that it exhibits low acute toxicity at therapeutic concentrations. However, long-term exposure studies are necessary to fully understand its safety profile. These findings highlight the importance of rigorous preclinical testing to ensure the safe development of compounds derived from this molecule.
In conclusion, 3-bromo-6-fluoro-2-methoxybenzaldehyde (CAS No. 473416-74-9) represents a significant advancement in the field of biomedical research. Its unique chemical structure and diverse functional groups make it a valuable tool for the development of novel therapeutics. As research continues to uncover its potential applications, the synthetic chemistry and biological activity of this compound will remain critical areas of focus. The ongoing exploration of its properties is expected to contribute to the discovery of new drugs and the advancement of medical science.
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